[3-(5-Bromopyridin-3-yl)phenyl]methanol
Description
[3-(5-Bromopyridin-3-yl)phenyl]methanol is a brominated pyridine derivative with the molecular formula C₁₂H₁₀BrNO (exact molecular weight: 278.06 g/mol, inferred from structural analogs). The compound features a pyridine ring substituted with a bromine atom at the 5-position and a hydroxymethylphenyl group at the 3-position. Key identifiers include:
Properties
IUPAC Name |
[3-(5-bromopyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIWDREAPHQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171896-61-9 | |
| Record name | [3-(5-bromopyridin-3-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromopyridin-3-yl)phenyl]methanol typically involves the bromination of pyridine followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(5-Bromopyridin-3-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidation: Corresponding aldehydes or ketones.
- Reduction: Alcohols or amines.
- Substitution: Various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: [3-(5-Bromopyridin-3-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction between small molecules and biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of [3-(5-Bromopyridin-3-yl)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The bromopyridine moiety allows for strong binding affinity to these targets, while the phenylmethanol group provides additional interactions through hydrogen bonding and hydrophobic effects . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridine Alcohols
(5-Bromo-2-chloropyridin-3-yl)methanol
- Molecular Formula: C₆H₅BrClNO
- Molecular Weight : 222.47 g/mol
- Key Differences : Incorporates both bromine and chlorine substituents on the pyridine ring, enhancing electrophilicity for cross-coupling reactions compared to the purely brominated analog. Classified as a skin/eye irritant (H315, H318) and hazardous due to acute toxicity (H302) .
(5-Bromopyridin-3-yl)methanol
Alkyne-Functionalized Derivatives
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol
- Molecular Formula: C₈H₆BrNO
- Molecular Weight : 210.04 g/mol
- Key Differences: The propargyl alcohol group introduces alkyne reactivity, enabling click chemistry applications. However, the triple bond increases instability under acidic conditions compared to the phenylmethanol derivative .
Ketone Derivatives
(5-Bromopyridin-3-yl)(phenyl)methanone
Piperidine-Containing Analogs
[1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl]methanol
- Molecular Formula : C₁₃H₁₇BrN₂O
- Molecular Weight : 307.19 g/mol
- The basic nitrogen enhances solubility in acidic media .
Comparative Analysis Table
Biological Activity
[3-(5-Bromopyridin-3-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and findings from various studies.
Structural Overview
The compound features a brominated pyridine moiety attached to a phenyl group via a methanol functional group. This structure is significant for its interactions with biological targets, such as enzymes and receptors.
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and protein interactions. The hydroxymethyl group enables hydrogen bonding with active sites, while the aromatic rings facilitate π-π interactions with aromatic residues in proteins.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's effectiveness is quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 9.0 |
| HeLa | 0.075 |
| A549 (lung cancer) | 0.069 |
The lower the IC50 value, the more potent the compound is against these cancer cell lines .
Case Studies
- Antitumor Activity : In a study involving various pyridine derivatives, this compound was shown to significantly reduce cell viability in MDA-MB-231 cells compared to controls. The presence of hydroxymethyl groups was correlated with enhanced antiproliferative effects.
- Enzyme Interaction Studies : As part of biochemical assays, this compound has been utilized to probe enzyme activities related to metabolic pathways in cancer cells. It was found to inhibit specific enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
